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Compound of Interest

Compound Name: 2-Phenyloctane

Cat. No.: B13413545 Get Quote

For researchers, scientists, and drug development professionals, understanding the

toxicological profiles of chemical isomers is paramount for safety assessment and regulatory

compliance. However, a comprehensive comparative study on the toxicology of phenyloctane

isomers is notably absent from publicly available scientific literature. This guide addresses this

critical data gap by summarizing the currently available information, outlining the

methodologies for future comparative studies, and providing a framework for interpreting

potential toxicological outcomes based on related compounds.

Currently, there is a significant lack of direct experimental data detailing the toxicological

profiles of individual phenyloctane isomers such as 1-phenyloctane, 2-phenyloctane, 3-

phenyloctane, and 4-phenyloctane. Regulatory assessments have resorted to read-across

approaches from structurally similar chemicals to estimate potential hazards. For instance, the

EU-LCI (Lowest Concentration of Interest) for phenyloctane and its isomers has been derived

by reading across from ethylbenzene, with ototoxicity (hearing damage) being identified as a

potential critical endpoint[1]. This approach underscores the absence of specific toxicological

data for the phenyloctane isomer series.

Physicochemical Properties of Phenyloctane Isomers
While toxicological data is scarce, the physicochemical properties of phenyloctane isomers are

available and can influence their absorption, distribution, metabolism, and excretion (ADME),

and thus their potential toxicity. A summary of these properties is presented below.
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Property
1-
Phenyloctane

2-
Phenyloctane

3-
Phenyloctane

4-
Phenyloctane

CAS Number 2189-60-8 777-22-0 18335-15-4 18335-17-6

Molecular

Formula
C₁₄H₂₂ C₁₄H₂₂ C₁₄H₂₂ C₁₄H₂₂

Molecular Weight 190.33 g/mol 190.33 g/mol 190.33 g/mol 190.33 g/mol

Boiling Point 261-263 °C 252.6 °C Not Available Not Available

Melting Point -36 °C -38.9 °C Not Available Not Available

Density
0.858 g/mL at 25

°C
0.857 g/cm³ Not Available Not Available

Water Solubility Not Available 301.7 µg/L Not Available Not Available

LogP Not Available 4.76 Not Available Not Available

Data sourced from various chemical databases. The lack of complete data for all isomers is

evident.

Recommended Experimental Protocols for a
Comparative Toxicological Study
To address the existing data gap, a comprehensive comparative study of phenyloctane isomers

would require a tiered approach, encompassing in vitro and in vivo assays. The following are

detailed methodologies for key experiments that should be considered.

In Vitro Cytotoxicity Assays
Objective: To determine the concentration-dependent cytotoxicity of phenyloctane isomers in

relevant cell lines (e.g., HepG2 for liver toxicity, A549 for lung toxicity, SH-SY5Y for

neurotoxicity).

Methodology (MTT Assay):
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Cell Culture: Culture selected cell lines in appropriate media and conditions until they

reach 80-90% confluency.

Seeding: Seed cells into 96-well plates at a density of 1 x 10⁴ cells/well and allow them to

adhere for 24 hours.

Treatment: Prepare serial dilutions of each phenyloctane isomer in culture medium.

Replace the existing medium with the isomer-containing medium and incubate for 24, 48,

and 72 hours.

MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well

and incubate for 4 hours at 37°C.

Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well

to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and

determine the IC50 (half-maximal inhibitory concentration) for each isomer.

Genotoxicity Assays
Objective: To assess the potential of phenyloctane isomers to induce DNA damage.

Methodology (Comet Assay):

Cell Treatment: Expose cells (e.g., peripheral blood mononuclear cells) to various

concentrations of each phenyloctane isomer for a defined period (e.g., 4 hours).

Cell Embedding: Mix treated cells with low-melting-point agarose and layer onto a

microscope slide pre-coated with normal-melting-point agarose.

Lysis: Immerse the slides in a cold lysis solution to remove cell membranes and proteins,

leaving behind the nucleoids.

Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank with

alkaline buffer to unwind the DNA and then apply an electric field. Damaged DNA
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fragments will migrate out of the nucleoid, forming a "comet tail."

Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., ethidium bromide)

and visualize using a fluorescence microscope.

Data Analysis: Quantify the extent of DNA damage by measuring the tail length, tail

intensity, and tail moment using specialized software.

In Vivo Acute and Subchronic Toxicity Studies
Objective: To evaluate the systemic toxicity of phenyloctane isomers in a whole-animal

model (e.g., Sprague-Dawley rats).

Methodology (Following OECD Guideline 407):

Animal Acclimatization: Acclimatize animals to laboratory conditions for at least one week.

Dose Formulation: Prepare stable formulations of each phenyloctane isomer in a suitable

vehicle (e.g., corn oil).

Administration: Administer the test substances orally (gavage) or via inhalation daily for 28

days to different groups of animals at three dose levels (low, mid, high) plus a vehicle

control group.

Clinical Observations: Conduct daily observations for clinical signs of toxicity, and weekly

measurements of body weight and food consumption.

Hematology and Clinical Chemistry: At the end of the study, collect blood samples for

analysis of hematological and clinical chemistry parameters.

Necropsy and Histopathology: Perform a full necropsy on all animals. Weigh major organs

and preserve them, along with other tissues, for histopathological examination.

Data Analysis: Statistically analyze all quantitative data to identify any significant

treatment-related effects and determine the No-Observed-Adverse-Effect Level (NOAEL)

for each isomer.
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Visualizing Experimental Design and Potential
Mechanisms
To facilitate the understanding of a comparative toxicological workflow and potential

mechanisms of action, the following diagrams are provided.

General Workflow for Comparative Toxicology of Isomers

Tier 1: In Vitro Screening

Tier 2: In Vivo Studies

Tier 3: Data Analysis & Risk Assessment

Cytotoxicity Assays (e.g., MTT)

Acute Toxicity (e.g., LD50)

Inform Dosing

Genotoxicity Assays (e.g., Comet)

Subchronic Toxicity (28-day)

Mechanism Screening (e.g., ROS)

Dose-Response Modeling NOAEL/LOAEL Determination

Specific Endpoints (e.g., Neurotoxicity)

Comparative Potency Ranking

Click to download full resolution via product page

Caption: A tiered workflow for the comparative toxicological assessment of chemical isomers.
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Hypothetical Signaling Pathway for Alkylbenzene Toxicity

Phenyloctane Isomer

Metabolism (CYP450)
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Caption: A potential mechanism of toxicity for phenyloctane isomers involving metabolic

activation.
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In conclusion, while a direct comparative toxicological dataset for phenyloctane isomers is not

currently available, this guide provides the necessary framework for conducting such a study.

By following established protocols and a tiered testing strategy, researchers can generate the

crucial data needed to perform a robust risk assessment and understand the structure-activity

relationships that govern the toxicity of these compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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